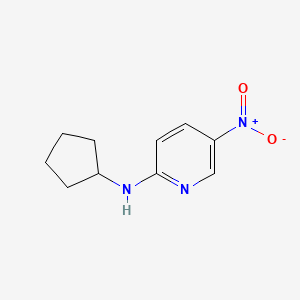

N-cyclopentyl-5-nitropyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopentyl-5-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c14-13(15)9-5-6-10(11-7-9)12-8-3-1-2-4-8/h5-8H,1-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRZYECCLSBDJOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589879 | |

| Record name | N-Cyclopentyl-5-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939376-51-9 | |

| Record name | N-Cyclopentyl-5-nitro-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939376-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclopentyl-5-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of N Cyclopentyl 5 Nitropyridin 2 Amine

Electrophilic and Nucleophilic Reactivity Profiles of the Pyridine (B92270) Ring

The pyridine ring in N-cyclopentyl-5-nitropyridin-2-amine is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is significantly amplified by the presence of the strongly electron-withdrawing nitro group at the 5-position. Consequently, the pyridine ring is highly deactivated towards electrophilic aromatic substitution. Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation are generally difficult to achieve and require harsh reaction conditions. uoanbar.edu.iqyoutube.com When such reactions do occur, substitution is directed to the positions meta to the nitro group, primarily the 3- and to a lesser extent the 6-position, which are the least deactivated sites.

Conversely, the electron-deficient nature of the pyridine ring, enhanced by the nitro group, makes it highly susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) reactions are a prominent feature of the reactivity of this class of compounds. Strong nucleophiles can readily displace suitable leaving groups at the positions ortho and para to the nitro group (positions 2 and 4). In the case of this compound, the 2-position is already substituted. However, if a suitable leaving group were present at the 6-position, it would be readily displaced by nucleophiles.

Furthermore, the hydrogen atoms on the pyridine ring, particularly at positions activated by the nitro group, can be susceptible to nucleophilic attack in what is known as a vicarious nucleophilic substitution (VNS) of hydrogen. mdpi.com This type of reaction allows for the introduction of various substituents onto the pyridine ring.

Table 1: Predicted Regioselectivity of Reactions on the Pyridine Ring

| Reaction Type | Reagent Type | Predicted Major Product Position(s) | Rationale |

| Electrophilic Substitution | Electrophiles (e.g., NO₂⁺, Br⁺) | 3, 6 | The pyridine nitrogen and the 5-nitro group deactivate the ring, directing electrophiles to the least deactivated positions. |

| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., RO⁻, R₂NH) | 2, 4, 6 | The nitro group strongly activates the ortho and para positions towards nucleophilic attack. |

Reduction Reactions of the Nitro Group and their Synthetic Utility

The nitro group of this compound is a versatile functional group that can be readily reduced to a variety of other nitrogen-containing functionalities, most notably an amino group. This transformation is of significant synthetic importance as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing amino group, thereby completely altering the reactivity of the pyridine ring. nih.gov

The reduction of the nitro group can be achieved using a wide range of reducing agents. Common methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. researchgate.net Chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, iron (Fe) in acetic acid, or sodium dithionite (B78146) (Na₂S₂O₄) are also highly effective. nih.gov The choice of reducing agent can sometimes allow for the selective reduction of the nitro group in the presence of other reducible functional groups.

The resulting N²-cyclopentylpyridine-2,5-diamine is a valuable intermediate for the synthesis of a wide array of more complex heterocyclic systems and other functionalized molecules. The newly introduced amino group at the 5-position can undergo a variety of reactions, including diazotization followed by substitution, acylation, and alkylation, opening up numerous avenues for further molecular elaboration. nih.gov

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent | Conditions | Typical Products |

| H₂/Pd, Pt, or Ni | Catalytic | Amine |

| Fe, Zn, or Sn in acid | Acidic | Amine |

| SnCl₂ | Acidic | Amine |

| Na₂S₂O₄ | Aqueous | Amine |

| LiAlH₄ | Aprotic solvent | Azo compounds (for aromatic nitro) |

Substitution Reactions on the Pyridyl and Cyclopentyl Moieties

Substitution reactions can potentially occur on both the pyridyl and cyclopentyl portions of this compound. As discussed, the pyridine ring is primed for nucleophilic substitution, particularly at positions activated by the nitro group.

The N-cyclopentylamino group itself can undergo reactions. For example, under certain oxidative conditions, N-dealkylation can occur, leading to the cleavage of the cyclopentyl group and the formation of 5-nitro-2-aminopyridine. nih.govencyclopedia.pubresearchgate.net

Oxidative Transformations and Stability Studies

The stability of this compound under oxidative conditions is a critical consideration for its handling and application. The aminopyridine moiety is susceptible to oxidation. The exocyclic amino group can be a site of oxidation, potentially leading to the formation of N-oxides or other degradation products. The pyridine ring nitrogen can also be oxidized to an N-oxide, which would significantly alter the electronic properties and reactivity of the molecule. uoanbar.edu.iq

The cyclopentyl group can also be a target for oxidation, particularly at the carbon atom attached to the nitrogen. Oxidative N-dealkylation is a known metabolic pathway for N-cycloalkylamines, often proceeding through radical intermediates. nih.govencyclopedia.pubresearchgate.netku.edumdpi.com

Intramolecular Rearrangements and Tautomerism Studies

Intramolecular rearrangements in this compound, while not extensively documented for this specific compound, can be anticipated based on the reactivity of related systems. One potential rearrangement is a sigmatropic shift of the nitro group. Although less common than in other systems, chemistryviews.orgnih.gov-sigmatropic shifts of nitro groups have been observed in nitropyridine derivatives under certain conditions. wikipedia.orglibretexts.orgyoutube.com

Tautomerism is another important mechanistic consideration. This compound can exist in tautomeric forms, primarily involving the migration of a proton between the exocyclic amino group and the ring nitrogen atom, leading to an amino-imino equilibrium. researchgate.netnih.govrsc.org While the amino form is generally the major tautomer for 2-aminopyridines in the ground state, the position of the equilibrium can be influenced by factors such as solvent polarity and temperature. nih.govnih.gov Computational and spectroscopic studies on related 2-aminopyridines have been instrumental in elucidating the energetic differences and interconversion barriers between these tautomeric forms. nih.gov Photoinduced tautomerism has also been observed in some aminopyridine systems. researchgate.net

Advanced Spectroscopic and Structural Characterization of N Cyclopentyl 5 Nitropyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the detailed structural analysis of N-cyclopentyl-5-nitropyridin-2-amine in solution. Both ¹H and ¹³C NMR spectra provide critical information regarding the chemical environment of each atom, confirming the compound's identity and connectivity.

In the ¹H NMR spectrum, the protons of the pyridine (B92270) ring are expected to appear in the aromatic region, typically between δ 6.0 and 9.0 ppm. Specifically, the proton at the C6 position, adjacent to the nitrogen atom and ortho to the nitro group, would likely be the most downfield-shifted. The proton at C4 would resonate at a slightly lower chemical shift, and the proton at C3 would be the most upfield of the ring protons. The cyclopentyl group protons would produce signals in the aliphatic region, generally between δ 1.0 and 4.5 ppm. The methine proton directly attached to the amine nitrogen would be the most deshielded of this group.

The ¹³C NMR spectrum would further corroborate the structure. The carbon atoms of the pyridine ring are expected to resonate in the range of δ 100-160 ppm. The carbon atom C2, bonded to two nitrogen atoms, and C5, bonded to the electron-withdrawing nitro group, would be significantly deshielded. The carbons of the cyclopentyl group would appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

| Pyridine H-3 | 6.4 - 6.6 |

| Pyridine H-4 | 8.0 - 8.2 |

| Pyridine H-6 | 8.8 - 9.0 |

| NH | 7.5 - 8.5 (broad) |

| Cyclopentyl CH | 4.0 - 4.2 |

| Cyclopentyl CH₂ | 1.5 - 2.1 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Pyridine C-2 | 158 - 160 |

| Pyridine C-3 | 107 - 109 |

| Pyridine C-4 | 135 - 137 |

| Pyridine C-5 | 138 - 140 |

| Pyridine C-6 | 145 - 147 |

| Cyclopentyl C-1' | 52 - 54 |

| Cyclopentyl C-2'/5' | 32 - 34 |

| Cyclopentyl C-3'/4' | 23 - 25 |

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pathways of this compound, providing valuable information for its structural confirmation. The nominal molecular weight of this compound is 207.23 g/mol . bldpharm.com

Under electron impact (EI) ionization, the molecular ion peak [M]⁺ would be observed at m/z 207. A prominent fragmentation pattern for secondary amines is the α-cleavage, which involves the breaking of the bond between the cyclopentyl group and the nitrogen atom. libretexts.org This would lead to the formation of a stable pyridinyl-immonium cation. Another likely fragmentation pathway is the loss of the nitro group (NO₂), resulting in a fragment ion at m/z 161. Further fragmentation of the pyridine ring and the cyclopentyl group would produce a series of smaller ions, helping to piece together the molecule's structure.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment |

| 207 | [M]⁺ |

| 178 | [M - C₂H₅]⁺ |

| 161 | [M - NO₂]⁺ |

| 138 | [M - C₅H₉]⁺ |

| 69 | [C₅H₉]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of this compound. These spectra provide characteristic absorption bands for the various functional groups present in the molecule.

The IR spectrum is expected to show strong absorptions corresponding to the N-H stretching of the secondary amine in the region of 3300-3500 cm⁻¹. libretexts.org The asymmetric and symmetric stretching vibrations of the nitro group are anticipated to produce strong bands around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclopentyl group would be observed just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1600-1400 cm⁻¹ region. nih.gov

Raman spectroscopy would complement the IR data. The symmetric vibrations of the nitro group and the breathing modes of the pyridine ring are typically strong in the Raman spectrum.

Table 4: Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy |

| N-H Stretch | 3350 - 3450 | IR |

| Aromatic C-H Stretch | 3050 - 3150 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2970 | IR, Raman |

| NO₂ Asymmetric Stretch | 1520 - 1560 | IR |

| C=C/C=N Ring Stretch | 1400 - 1600 | IR, Raman |

| NO₂ Symmetric Stretch | 1330 - 1370 | IR, Raman |

| C-N Stretch | 1250 - 1350 | IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to study the electronic transitions within this compound. The presence of the conjugated system, which includes the pyridine ring, the amino group, and the nitro group, gives rise to characteristic absorption bands.

The spectrum is expected to exhibit π → π* transitions associated with the aromatic system at shorter wavelengths. A key feature would be an intramolecular charge-transfer (ICT) band at a longer wavelength, likely in the range of 350-450 nm. This transition occurs from the electron-donating amino group to the electron-withdrawing nitro group through the pyridine ring. The position of this band is sensitive to the solvent polarity. For the related compound 2-amino-5-nitropyridine (B18323), a low cutoff wavelength of 404 nm has been reported, which is indicative of the electronic transitions in this class of molecules.

Table 5: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λmax (nm) |

| π → π* | 220 - 280 |

| Intramolecular Charge Transfer (ICT) | 380 - 420 |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

It is anticipated that the pyridine ring will be essentially planar. The nitro group is likely to be nearly coplanar with the ring to maximize electronic conjugation. The cyclopentyl group may adopt an envelope or twist conformation. In the crystal lattice, intermolecular hydrogen bonds involving the amine proton and the oxygen atoms of the nitro group of adjacent molecules are expected to play a significant role in stabilizing the crystal packing. These interactions would create a network of molecules in the solid state.

Table 6: Predicted Crystal Data for this compound (based on analogs)

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Key Intermolecular Interactions | N-H···O (nitro) hydrogen bonds |

Computational Chemistry and Theoretical Studies of N Cyclopentyl 5 Nitropyridin 2 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in predicting the three-dimensional arrangement of atoms and the electronic properties of a molecule. For derivatives of 2-amino-5-nitropyridine (B18323), DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, have been successfully used to determine optimized molecular geometries. researchgate.netresearchgate.net These calculations provide insights into bond lengths, bond angles, and dihedral angles that define the molecule's shape.

For N-cyclopentyl-5-nitropyridin-2-amine, it is anticipated that the pyridine (B92270) ring will exhibit a largely planar structure. The key geometrical parameters of interest would be the bond lengths and angles involving the amine nitrogen, the cyclopentyl group, and the nitro group. The C-N bond connecting the cyclopentyl group to the amine is expected to be a standard single bond. The geometry around the amine nitrogen would likely be trigonal pyramidal. The nitro group (NO2) attached to the pyridine ring at the 5-position introduces significant electronic effects, influencing the geometry of the pyridine ring itself. DFT calculations on analogous 2-amino-5-nitropyridine show a slight deviation from perfect planarity due to the electronic push-pull effect of the amino (electron-donating) and nitro (electron-withdrawing) groups. researchgate.netresearchgate.net

Table 1: Predicted Geometrical Parameters of this compound based on Analogs (Note: These are representative values based on calculations of similar molecules and are for illustrative purposes.)

| Parameter | Predicted Value |

| C-N (amine) bond length | ~1.35 Å |

| C-N (nitro) bond length | ~1.48 Å |

| C-C (pyridine ring) bond length | ~1.39 - 1.42 Å |

| C-N (pyridine ring) bond length | ~1.34 - 1.37 Å |

| O-N-O (nitro group) bond angle | ~125° |

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hybridization

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic distribution within a molecule. wisc.eduwisc.edu It elucidates concepts like hybridization, lone pairs, and, crucially, intramolecular charge transfer (ICT). In a molecule like this compound, with its electron-donating amino group and electron-withdrawing nitro group, significant ICT is expected.

NBO analysis would likely reveal a flow of electron density from the lone pair of the amino nitrogen towards the pyridine ring and further towards the nitro group. This delocalization of electrons is a key factor in the molecule's stability and reactivity. The analysis quantifies these interactions in terms of stabilization energies (E(2)). For instance, a significant E(2) value would be expected for the interaction between the lone pair of the amine nitrogen (n) and the antibonding orbitals (π*) of the pyridine ring. nih.gov

The hybridization of the atoms can also be determined. The nitrogen of the amino group is expected to have a hybridization between sp2 and sp3, reflecting its trigonal pyramidal geometry. The carbon and nitrogen atoms of the pyridine ring would be sp2 hybridized, consistent with its aromatic character.

Table 2: Illustrative NBO Analysis Data for Intramolecular Interactions (Note: This table is a conceptual representation of expected NBO results.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) N(amine) | π(C-C) pyridine | High | Intramolecular Charge Transfer |

| π(C-C) pyridine | π(C-N) pyridine | Moderate | Ring Delocalization |

| LP(1) N(amine) | σ*(C-H) cyclopentyl | Low | Hyperconjugation |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule. researchgate.netresearchgate.net It visualizes the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Red areas indicate negative potential, corresponding to regions rich in electrons and susceptible to electrophilic attack. Conversely, blue areas indicate positive potential, which are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP map is expected to show a significant negative potential around the oxygen atoms of the nitro group, making this a likely site for interaction with electrophiles or hydrogen bond donors. researchgate.net The region around the hydrogen atoms of the amine group would likely exhibit a positive potential, indicating their susceptibility to act as hydrogen bond donors. The cyclopentyl group, being largely nonpolar, would be expected to have a more neutral potential (green). Understanding the MEP is crucial for predicting how the molecule will interact with other molecules, including biological targets. researchgate.netnih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a small molecule (ligand) might bind to a biological target, such as a protein receptor. nih.govnih.gov While specific targets for this compound are not defined, the methodology can be described based on studies of similar compounds. researchgate.netmdpi.com

The process begins with a three-dimensional model of both the ligand and the target protein. Docking algorithms then predict the most likely binding poses of the ligand within the protein's active site, along with a scoring function to estimate the binding affinity. nih.gov For a molecule like this compound, interactions such as hydrogen bonds between the nitro or amino groups and amino acid residues of the protein would be critical. The cyclopentyl group could engage in hydrophobic interactions.

Following docking, MD simulations can be performed to observe the dynamic behavior of the ligand-protein complex over time. nih.govresearchgate.net This provides a more realistic view of the stability of the binding pose and the key interactions that maintain the complex.

Table 3: Hypothetical Molecular Docking Results (Note: This table illustrates the type of data generated from a molecular docking study.)

| Protein Target (Hypothetical) | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| Kinase X | -8.5 | ASP 145, LYS 72 | Hydrogen Bond with NO2 |

| VAL 23 | Hydrophobic with cyclopentyl | ||

| GLU 121 | Hydrogen Bond with NH |

Hirshfeld Surface Analysis for Crystal Packing and Intermolecular Forces

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.govnih.gov By mapping properties like the normalized contact distance (d_norm) onto the Hirshfeld surface, one can identify the types and relative importance of different intermolecular contacts.

Table 4: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of an Analog (Note: Data is based on a related aminopyridine crystal structure and is for illustrative purposes.)

| Contact Type | Contribution (%) |

| H···H | 40% |

| O···H / H···O | 25% |

| C···H / H···C | 15% |

| N···H / H···N | 10% |

| Other | 10% |

Medicinal Chemistry Research on N Cyclopentyl 5 Nitropyridin 2 Amine and Its Analogs

Structure-Activity Relationship (SAR) Studies of the N-cyclopentyl-5-nitropyridin-2-amine Scaffold

The biological activity of the this compound scaffold is intricately linked to its chemical architecture. Structure-Activity Relationship (SAR) studies have been instrumental in dissecting the roles of its key components: the N-cyclopentyl group, the pyridine (B92270) ring, and the nitro substituent.

Impact of N-Cyclopentyl Substitution on Biological Activity and Selectivity

The N-cyclopentyl group is a crucial moiety for the biological activity of this class of compounds. Research on similar pyridopyrimidine scaffolds has demonstrated that the cyclopentyl group at the nitrogen atom is an optimal substituent for achieving high cytotoxic activity in cancer cell lines. nih.gov In a study comparing various alkyl and cycloalkyl substituents at this position, the N-cyclopentyl analog consistently exhibited superior performance over other groups such as hydrogen, methyl, ethyl, propyl, butyl, cyclopropyl, and cyclohexyl. nih.gov This suggests that the size and conformational constraints of the cyclopentyl ring are ideal for fitting into the hydrophobic pocket of the target kinases, thereby enhancing binding affinity and, consequently, biological activity. The substitution on the cyclopentyl ring itself can also modulate activity, offering a further avenue for optimization.

Identification and Validation of Biological Targets

The primary biological targets identified for the this compound scaffold and its analogs are protein kinases, a family of enzymes that play a central role in cellular signaling and are frequently dysregulated in diseases like cancer.

Cyclin-Dependent Kinases (CDKs) Inhibition and Selectivity Profiles

The 2-aminopyridine (B139424) scaffold is a well-established framework for the development of inhibitors of Cyclin-Dependent Kinases (CDKs), which are critical regulators of the cell cycle. acs.orgnih.govresearchgate.net Analogs of this compound have been investigated for their ability to inhibit various members of the CDK family. For instance, related pyrido[2,3-d]pyrimidine (B1209978) derivatives have shown high potency and selectivity for CDK4 and CDK6. nih.govacs.org

Table 1: Illustrative CDK Inhibition Profile of Aminopyridine/Aminopyrimidine Analogs This table presents data from related aminopyridine and aminopyrimidine kinase inhibitors to illustrate the typical potency of this class of compounds. The specific activities of this compound may vary.

| Compound Type | CDK1/cyclin B (IC50) | CDK2/cyclin A (IC50) | CDK4/cyclin D1 (IC50) | CDK9/cyclin T1 (IC50) | Reference |

| Pyrido[2,3-d]pyrimidine Analog | >10,000 nM | >10,000 nM | 11 nM | - | nih.govacs.org |

| 2-Aminopyrimidine Analog | - | - | 420 nM | >10,000 nM | |

| Quinazolinone Analog | - | - | - | 115 nM | mdpi.com |

| 2-Aminopyridine/HDAC dual inhibitor | - | - | - | 88.4 nM | nih.gov |

Enzyme Inhibition and Receptor Interaction Studies

Beyond their primary targets in the CDK family, kinase inhibitors based on the 2-aminopyridine scaffold are often profiled against a broader panel of kinases to determine their selectivity. researchgate.netnih.gov This "kinome-wide" screening is essential to identify potential off-target activities that could contribute to either therapeutic efficacy or toxicity. For example, some 2-aminopyridine derivatives have been identified as potent inhibitors of other kinases such as Leucine-rich repeat kinase 2 (LRRK2), Janus kinase 2 (JAK2), and the Anaplastic Lymphoma Kinase (ALK). researchgate.netnih.govnih.govnih.gov

Information regarding the specific interaction of this compound with receptors is limited in the available literature. The primary mechanism of action for this class of compounds is generally understood to be the direct inhibition of enzyme activity by competing with ATP for the binding site on the kinase. uobasrah.edu.iqnih.gov However, comprehensive profiling would typically include screening against a panel of common receptors to rule out significant off-target binding that could lead to unforeseen pharmacological effects.

Kinase Inhibitor Development and Optimization

The development of a lead compound like this compound into a viable drug candidate involves a rigorous optimization process. researchgate.net Key objectives include enhancing potency and selectivity, as well as improving physicochemical properties such as solubility and metabolic stability. nih.gov Poor metabolic stability can lead to rapid clearance from the body, reducing the drug's effective concentration and duration of action.

Strategies to improve metabolic stability often involve modifying parts of the molecule that are susceptible to metabolism by cytochrome P450 enzymes. mdpi.com As mentioned previously, incorporating nitrogen atoms into aromatic rings is one such strategy. mdpi.com Another approach is the deuteration of metabolically vulnerable positions, where replacing a hydrogen atom with its heavier isotope, deuterium, can slow the rate of metabolic breakdown. mdpi.com Furthermore, optimizing the lipophilicity of the molecule is crucial for achieving a good balance of solubility, permeability, and metabolic stability. nih.gov Structure-based drug design, utilizing X-ray crystal structures of inhibitors bound to their target kinases, can provide invaluable insights to guide these optimization efforts. researchgate.net

Pharmacological Mechanisms of Action and Cellular Pathway Modulation

The pharmacological actions of compounds structurally related to this compound are diverse, implicating several key cellular pathways. While the precise mechanisms of the title compound are yet to be fully elucidated, research on its analogs provides insights into potential biological targets.

Nitropyridine derivatives have been shown to exhibit a range of biological activities. For instance, they have been identified as inhibitors of cytosolic thioredoxin reductase 1, a mechanism that can form the basis for anticancer therapy. nih.gov Additionally, certain aminopyridine derivatives have been discovered as potent inhibitors of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase involved in signal transduction pathways that regulate cell growth and survival. nih.gov

In the context of cancer, a significant area of research for related pyridopyrimidine structures is the inhibition of cyclin-dependent kinases (CDKs). One notable example is the discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x), a potent inhibitor of CDK4. nih.gov The cyclopentyl group in this molecule was found to be an optimal substituent for its cytotoxic activity. nih.gov The inhibition of the CDK4/6-cyclin D complex prevents the phosphorylation of the retinoblastoma (Rb) protein, thereby arresting the cell cycle in the G1 phase and inhibiting tumor cell proliferation. nih.gov

Furthermore, imidazo[4,5-c]pyridine-2-one derivatives have been identified as selective inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme in the non-homologous end-joining pathway for repairing DNA double-strand breaks. nih.gov Inhibition of DNA-PK can enhance the efficacy of radiotherapy by preventing cancer cells from repairing radiation-induced DNA damage. nih.gov

The 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, which share the aminopyridine scaffold, are proposed to exert their anti-proliferative effects by interfering with phospholipid metabolism through the inhibition of phosphoinositide phospholipase C (PI-PLC), among other cellular processes. mdpi.com

Therapeutic Potential and Disease Areas

The diverse mechanisms of action of this compound analogs suggest their potential application in various therapeutic areas, most notably in oncology, but also in infectious diseases and neurology.

The structural features of this compound are found in numerous compounds investigated for their anticancer properties. The pyridine ring is a common scaffold in medicinal chemistry, and its derivatives have been extensively studied as potential anticancer agents. mdpi.com

Research has highlighted the potential of nitropyridine-containing compounds in oncology. For example, nitropyridine-linked 4-arylidenethiazolidin-4-ones have been synthesized and shown to possess high selectivity against certain cancer types, such as MCF-7 breast cancer cells and HepG2 liver cancer cells. nih.gov

The development of CDK inhibitors represents a significant advancement in cancer therapy. The pyridopyrimidine derivative, palbociclib (B1678290) (PD-0332991), which features a related core structure, has been approved for the treatment of certain types of breast cancer. nih.gov The potent in vitro antitumor activity of the CDK4 inhibitor 7x, with its crucial cyclopentyl group, across a panel of human tumor cell lines underscores the potential of this chemical space in oncology. nih.gov This compound induced growth arrest in most tested tumor cell lines with GI50 values ranging from 0.025 to 2 μM. nih.gov

Thiazolo[4,5-d]pyrimidine derivatives, which can be considered bioisosteres of the pyridopyrimidine system, are also being explored as anticancer agents. mdpi.com New derivatives of this class have demonstrated antiproliferative activity against various human cancer cell lines, including melanoma, breast, and prostate cancer. mdpi.com

The table below summarizes the in vitro anticancer activity of a potent CDK4 inhibitor analog, compound 7x.

| Cell Line | Cancer Type | GI₅₀ (μM) |

| A549 | Lung | 0.8 |

| HCT-116 | Colon | 1.2 |

| K562 | Leukemia | 0.025 |

| DU145 | Prostate | 0.5 |

| MDA-MB-231 | Breast | 1.5 |

| U251 | Glioblastoma | 0.9 |

| Granta-519 | Mantle Cell Lymphoma | 0.03 |

| Jeko-1 | Mantle Cell Lymphoma | 0.04 |

| Data sourced from a study on CDK4 inhibitors nih.gov |

The pyridine nucleus is a "privileged" structure in medicinal chemistry, known to be a component of compounds with a wide range of therapeutic properties, including antiviral and antimicrobial activities. mdpi.com The 2-amino-5-nitropyridine (B18323) moiety itself is a key intermediate in the synthesis of some urinary tract antibacterials. cphi-online.com

Studies on nitropyrimidine derivatives, which share the nitro-heterocyclic feature with this compound, have shown promising antiviral activity. For instance, N,N'-bis-5-nitropyrimidyl derivatives of dispirotripiperazine have demonstrated a potent, structure-dependent inhibition of herpes simplex virus type 1 replication. nih.gov The presence of the nitro group on the pyrimidine (B1678525) ring was found to be essential for this activity. nih.gov

Furthermore, a review of pyridine compounds has highlighted their broad-spectrum antimicrobial potential. mdpi.com Derivatives of 2-aminopyridine have been synthesized and evaluated for their activity against phytopathogenic fungi and bacteria, with some compounds exhibiting notable fungicidal and bactericidal effects. researchgate.net A cocrystal of 2-amino-5-nitropyridine with 4-phenylsulfanylbutyric acid showed higher in vitro DNA cleaving and antimicrobial activity against several Gram-positive and Gram-negative bacteria compared to the acid alone. nih.gov

The table below presents the antimicrobial activity of a cocrystal containing 2-amino-5-nitropyridine.

| Bacterial Strain | Type | Activity |

| S. aureus | Gram-positive | Active |

| S. pneumoniae | Gram-positive | Active |

| E. coli | Gram-negative | Active |

| P. aeruginosa | Gram-negative | Active |

| P. vulgaris | Gram-negative | Active |

| Data based on research on nitropyridines in bioactive molecule synthesis nih.gov |

Gamma-aminobutyric acid type A (GABAA) receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system and are important targets for various drugs. nih.gov While direct evidence for this compound acting on GABAA receptors is lacking, some of its structural analogs have been investigated for such activity.

A class of 3-phenylimidazo[4,5-b]pyridine derivatives has been identified as selective ligands for GABAA receptors, showing high affinity for the α2 and/or α3 subunits. google.com These compounds are being explored for the treatment of CNS disorders like anxiety and convulsions. google.com

Additionally, research on piperine, a natural product, and its derivatives has shown that they can modulate GABAA receptors. nih.gov A derivative, SCT-66, which lacks the TRPV1 activating properties of piperine, demonstrated increased potency and efficacy in modulating GABAA receptors, leading to anxiolytic and anticonvulsant effects in mice. nih.gov This suggests that the core structures found in such molecules could serve as scaffolds for developing novel GABAA receptor modulators. nih.gov

The versatility of the aminopyridine and nitropyridine scaffolds suggests that their derivatives could find applications in other therapeutic areas. For example, 5-nitropyrimidine-2,4-dione analogues have been synthesized and evaluated as inhibitors of nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) activity, which are implicated in inflammatory processes. nih.gov One of the synthesized compounds showed protective properties in a carrageenan-induced paw edema model in mice, indicating potential anti-inflammatory applications. nih.gov

Applications in Organic Synthesis of N Cyclopentyl 5 Nitropyridin 2 Amine Derivatives

Utilization as Key Building Blocks for Complex Heterocyclic Systems

N-substituted-2-amino-5-nitropyridines are valuable precursors for the synthesis of various fused heterocyclic systems due to the presence of multiple reactive sites. The nitro group activates the pyridine (B92270) ring for nucleophilic substitution and can be reduced to an amino group, which can then participate in cyclization reactions. The exocyclic amino group and the ring nitrogen also offer points for annulation.

Synthesis of Fused Pyridine Derivatives (e.g., Imidazopyridines, Azaindoles)

The synthesis of imidazo[1,2-a]pyridines often involves the reaction of a 2-aminopyridine (B139424) derivative with an α-haloketone or a related two-carbon synthon. In a relevant study, 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones, when substituted on the nitrogen with a nitropyridine group, undergo rearrangement in the presence of triethylamine (B128534) to yield imidazo[1,2-a]pyridines. sigmaaldrich.com This suggests a potential pathway where a derivative of N-cyclopentyl-5-nitropyridin-2-amine could be elaborated into an intermediate that, upon treatment with a base, could cyclize to form a 7-nitroimidazo[1,2-a]pyridine derivative. The subsequent reduction of the nitro group would provide access to further functionalized imidazopyridines.

Azaindoles are another important class of fused heterocycles. General synthetic routes to azaindoles often start from appropriately substituted pyridines. mdpi.comresearchgate.net For instance, a common strategy involves the construction of the pyrrole (B145914) ring onto the pyridine core. While no direct synthesis of an azaindole from this compound is reported, one could envision a pathway where the nitro group is first reduced to an amine, yielding N²-cyclopentylpyridine-2,5-diamine. This diamine could then potentially undergo reactions, such as the Fischer indole (B1671886) synthesis with a suitable ketone or a related cyclization strategy, to form a derivative of azaindole.

Generation of Functionalized Bipyridines and Polysubstituted Pyridines

The synthesis of functionalized bipyridines often relies on cross-coupling reactions. researchgate.netscbt.com A derivative of this compound, for example, a halogenated version such as 3-bromo-N-cyclopentyl-5-nitropyridin-2-amine, could potentially serve as a substrate in Suzuki or Stille coupling reactions with a pyridineboronic acid or stannane (B1208499) to generate a functionalized bipyridine. The nitro group would remain as a handle for further transformations.

The synthesis of polysubstituted pyridines can be achieved through various condensation and cyclization strategies. guidechem.com Multicomponent reactions, in particular, offer a powerful tool for the rapid assembly of highly substituted pyridine rings. researchgate.net While no examples specifically utilize this compound, its structural features suggest potential applicability in such reactions, possibly after initial modification.

Participation in Catalyst-Mediated Cross-Coupling Reactions (e.g., Buchwald-Hartwig)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction typically involves the coupling of an amine with an aryl halide. In the context of this compound, it could potentially participate in two ways. If a halogen were introduced onto the pyridine ring (e.g., at the 3-position), the resulting halo-derivative could be coupled with another amine via a Buchwald-Hartwig reaction. Conversely, this compound itself could act as the amine coupling partner with an aryl or heteroaryl halide. The electron-withdrawing nitro group might influence the reactivity of the amino group in such a coupling. The success of such a reaction would depend on the specific catalyst system and reaction conditions employed.

Role in Cascade and Multicomponent Reactions for Scaffold Diversification

Cascade and multicomponent reactions (MCRs) are highly efficient processes for building molecular complexity from simple starting materials in a single operation. These reactions rely on the careful design of substrates that can undergo a sequence of transformations without the isolation of intermediates. A molecule like this compound possesses multiple functionalities that could be exploited in such reactions. For instance, the reduction of the nitro group to an amine in situ, followed by a reaction involving the newly formed amine and the existing N-cyclopentylamino group with other components, could lead to the formation of diverse heterocyclic scaffolds. The development of such a multicomponent reaction would offer a rapid entry into novel chemical space.

Potential in Advanced Materials Science

Development of Novel Electronic Materials with Specific Properties

The intrinsic electronic asymmetry of the 2-amino-5-nitropyridine (B18323) framework is the primary source of its potential in electronic materials. The amino group (–NHR) acts as an electron donor, increasing the electron density on the pyridine (B92270) ring, while the nitro group (–NO₂) at the 5-position acts as a strong electron acceptor, creating a significant intramolecular charge-transfer (ICT) character. This ICT is fundamental to the electronic behavior of the molecule.

The nitration of 2-aminopyridine (B139424) preferentially yields the 5-nitro isomer as the main product, a result explained by electronic factors during the reaction mechanism. sapub.org This inherent stability and synthetic accessibility make the 2-amino-5-nitropyridine scaffold a practical building block. The addition of the N-cyclopentyl group introduces several modifications to the core structure that could be exploited for tuning material properties:

Solubility and Processing: The non-polar cyclopentyl group can enhance the solubility of the molecule in organic solvents, which is a critical factor for the fabrication and processing of thin films or other device components.

Molecular Packing: The steric bulk of the cyclopentyl substituent can influence how molecules arrange themselves in the solid state, preventing the formation of centrosymmetric crystal structures, which is often crucial for observing certain electronic and optical effects.

While specific conductivity or charge mobility data for N-cyclopentyl-5-nitropyridin-2-amine are not available in the provided search results, the general class of aminonitropyridines is recognized for its potential as components in organic electronic materials. rsc.org

Exploration in Optical Materials and Optoelectronic Applications

The field where 2-amino-5-nitropyridine derivatives have shown the most significant promise is in nonlinear optics (NLO). NLO materials are capable of altering the properties of light that passes through them, enabling applications such as frequency doubling (e.g., converting red laser light to blue) and optical switching. The large molecular hyperpolarizability required for such effects stems directly from the aforementioned intramolecular charge-transfer system.

A closely related analogue, 2-cyclooctylamino-5-nitropyridine (COANP), has been successfully developed as an NLO crystal. ibm.com Research has demonstrated that COANP possesses large nonlinear optical susceptibilities and can be used for Type I phase matching for frequency doubling of Nd:YAG laser light (1064 nm). ibm.com A peak conversion efficiency of 3.6% was achieved with a 0.9 mm thick crystal. ibm.com

The function of the cycloalkyl group (like cyclopentyl or cyclooctyl) is critical; it helps to guide the crystal packing into a non-centrosymmetric arrangement (point group mm2 for COANP), which is a prerequisite for second-order NLO phenomena like second-harmonic generation. ibm.com Given these findings, this compound is a strong candidate for similar NLO applications. Its optical properties are expected to be comparable to those of COANP, as detailed in the table below.

| Property | Value |

|---|---|

| Refractive Index (na) | 1.702 |

| Refractive Index (nb) | 1.847 |

| Refractive Index (nc) | 1.681 |

Supramolecular Chemistry Applications and Self-Assembly

Supramolecular chemistry involves the design of complex, functional chemical systems held together by non-covalent intermolecular forces. The ability of this compound to participate in hydrogen bonding through its secondary amine (N–H) and the oxygen atoms of the nitro group makes it a valuable component for supramolecular self-assembly.

Research on the parent compound, 2-amino-5-nitropyridine (2A5NP), has shown that it can form novel charge-transfer supramolecular assemblies with Keggin-type polyoxoanions. nih.gov In one such crystal structure, (2A5NP)₄H₃[PMo₁₂O₄₀]·2.5H₂O·0.5C₂H₅OH, the 2A5NP molecules and water molecules self-assemble into one-dimensional chains through extensive hydrogen bonding. nih.gov These chains create open channels that accommodate the large polyoxoanions. nih.gov

The substitution of a hydrogen atom on the amino group with a cyclopentyl ring in this compound would significantly alter this self-assembly behavior:

Steric Influence: The bulky cyclopentyl group would create steric hindrance, potentially disrupting the specific hydrogen-bonding patterns observed in 2A5NP and leading to entirely new supramolecular architectures.

Hydrophobic Interactions: The aliphatic cyclopentyl ring can introduce hydrophobic interactions, which could be exploited in concert with hydrogen bonding to direct the formation of more complex, multi-dimensional structures.

This ability to control self-assembly by modifying the amino substituent highlights the potential for creating tailored crystalline materials, or "crystal engineering," where specific structures are designed to achieve desired bulk properties. rsc.org

Conclusion and Future Research Directions

Summary of Current Research Landscape and Key Achievements

The current understanding of N-cyclopentyl-5-nitropyridin-2-amine is primarily built upon the well-established chemistry of its parent scaffold, 2-amino-5-nitropyridine (B18323), and related N-substituted derivatives. The synthesis of such compounds is typically achieved through a nucleophilic aromatic substitution reaction between 2-chloro-5-nitropyridine (B43025) and the corresponding amine, in this case, cyclopentylamine (B150401). ntnu.nobohrium.comnist.gov This method is known for its efficiency and provides a reliable route to a variety of N-alkyl and N-cycloalkyl aminopyridine derivatives.

A significant body of research on analogous compounds has focused on two primary areas: their biological activity and their physical properties for material science applications. The nitro group in the 5-position, coupled with the amino substituent at the 2-position, creates a push-pull electronic system that is characteristic of many biologically active and optically interesting molecules. nih.govrsc.org

Key achievements in the broader class of N-substituted 5-nitropyridin-2-amines include the development of compounds with significant non-linear optical (NLO) properties. For instance, 2-cyclooctylamino-5-nitropyridine (COANP) has been investigated for its high birefringence and nonlinear-optical susceptibilities, making it a candidate for applications in frequency doubling and sum-frequency generation. ntnu.no Similarly, 2-(N-prolinol)-5-nitropyridine (PNP) has also demonstrated significant NLO properties. nih.govnih.gov These findings underscore the potential of the N-substituted 5-nitropyridine scaffold in the development of advanced optical materials.

In the realm of medicinal chemistry, various nitropyridine derivatives have been synthesized and evaluated for a range of biological activities. These compounds have shown promise as inhibitors of various enzymes, including Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3). nih.gov Furthermore, the nitropyridine core is present in molecules investigated for their anticancer, antimicrobial, and herbicidal properties. nih.govnih.gov The reduction of the nitro group to an amine is a common and crucial transformation, often leading to a different spectrum of biological activity. researchgate.netscbt.com

Unexplored Reactivity and Synthetic Opportunities

While the synthesis of this compound from 2-chloro-5-nitropyridine is straightforward, there remain numerous unexplored avenues for its synthesis and functionalization. Modern synthetic methodologies offer exciting opportunities to create novel derivatives with potentially enhanced properties.

One significant area for future exploration is the direct C-H functionalization of the pyridine (B92270) ring. rsc.orgresearchgate.net Transition-metal catalysis has emerged as a powerful tool for the selective alkylation, arylation, and heteroarylation of pyridine cores, which are often challenging to functionalize using classical methods. nih.gov Applying these catalytic systems to this compound could lead to a diverse library of compounds with substituents at the 3, 4, and 6-positions, each with the potential for unique biological or physical properties.

Another promising synthetic strategy is the vicarious nucleophilic substitution (VNS) of hydrogen. This method has been successfully applied to 3-nitropyridines to introduce alkyl groups at positions ortho or para to the nitro group. acs.org Investigating the VNS reactivity of this compound could provide access to derivatives that are not readily accessible through other means.

Furthermore, the reactivity of the secondary amine offers a handle for further diversification. For instance, acylation, sulfonation, or the introduction of other functional groups could modulate the electronic and steric properties of the molecule, influencing its biological activity or material properties.

The development of novel, multi-component reactions for the one-pot synthesis of highly functionalized pyridines is another area of interest. researchgate.netnih.gov Designing such a reaction to yield this compound or its derivatives directly from simple precursors would be a significant advancement in synthetic efficiency.

Emerging Biological Targets and Therapeutic Avenues for Compound Optimization

The structural alerts present in this compound suggest a high likelihood of biological activity. The nitropyridine scaffold is a known pharmacophore, and the cyclopentyl group can enhance binding to hydrophobic pockets in protein targets. nih.gov Future research should focus on screening this compound and its derivatives against a range of emerging and "undruggable" biological targets. nih.gov

One such target class is the microtubule network. nih.gov Several nitropyridine analogues have been identified as microtubule-targeting agents, inducing cell cycle arrest and showing potent anti-cancer effects. nih.gov Investigating the ability of this compound to inhibit tubulin polymerization could open up a new therapeutic avenue for this compound class in oncology.

The ubiquitin system, which plays a critical role in protein degradation and cellular signaling, presents another exciting area for exploration. frontiersin.org The development of inhibitors for components of this system, such as E3 ligases and deubiquitinases (DUBs), is a major focus in drug discovery. The this compound scaffold could serve as a starting point for the design of novel modulators of these enzymes. Fragment-based drug discovery campaigns against these targets could reveal binding modes and inform the rational design of more potent and selective inhibitors. frontiersin.org

Furthermore, the reduction of the nitro group to an amine is a well-established metabolic pathway that can be catalyzed by nitroreductases. nih.gov This bioactivation can lead to the formation of reactive intermediates with cytotoxic effects. This property could be exploited in the design of hypoxia-activated prodrugs for cancer therapy, where the lower oxygen levels in tumors would facilitate the reduction of the nitro group and the release of a cytotoxic agent.

The potential for this compound and its derivatives to act as inhibitors of kinases, such as JAK2 and GSK3, should be further explored with a broader panel of kinases to identify novel and selective inhibitors for various diseases, including inflammatory disorders and neurodegenerative diseases. nih.gov

Advanced Material Science Perspectives and Applications of Analogous Compounds

Building on the established non-linear optical (NLO) properties of related N-substituted 5-nitropyridin-2-amines, future research into the material science applications of this compound should be a priority. ntnu.nonih.govnih.gov The specific impact of the cyclopentyl group on the crystal packing and, consequently, the bulk NLO properties should be systematically investigated.

Beyond NLO, the photophysical properties of this compound and its derivatives warrant investigation. nih.govnih.gov The push-pull nature of the molecule suggests that it may exhibit interesting fluorescence characteristics, such as a large Stokes shift, which could be valuable for applications in molecular probes and sensors. nih.gov The synthesis of a series of derivatives with varying substituents on the pyridine ring could allow for the fine-tuning of these photophysical properties.

The field of organic electronics presents another promising avenue for the application of this compound and its analogues. bohrium.comscispace.comrsc.orgrsc.org The electronic properties of the nitropyridine core, combined with the potential for ordered assembly in the solid state, could make these compounds suitable for use as components in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), or organic photovoltaic (OPV) devices. The influence of the N-substituent on the charge transport properties is a critical area for investigation. bohrium.comrsc.orgrsc.org

Computational studies can play a significant role in guiding these material science explorations. purdue.edunih.gov Density functional theory (DFT) calculations can be used to predict the electronic structure, frontier molecular orbital energies, and potential for intermolecular interactions, providing insights into the charge transport and photophysical properties of these materials before their synthesis and characterization.

Q & A

Q. What synthetic routes are recommended for preparing N-cyclopentyl-5-nitropyridin-2-amine, and how can purity be optimized?

A two-step approach is commonly employed:

- Step 1 : Nitration of pyridine derivatives at the 5-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize byproducts .

- Step 2 : Substitution of the 2-position halogen (e.g., Cl) with cyclopentylamine via nucleophilic aromatic substitution (NAS). Use polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to enhance reactivity . Purity Optimization : Recrystallization from ethanol/water mixtures (1:3 v/v) yields >98% purity. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1) .

Q. How is X-ray crystallography utilized to resolve the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

- Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 120 K to reduce thermal motion artifacts .

- Refinement : Employ SHELXL for structure solution and refinement. Key parameters include:

| Bond Length (Å) | Angle (°) |

|---|---|

| C–N (cyclopentyl) | 1.452(2) |

| N–O (nitro) | 1.214(3) |

Visualization : ORTEP-3 generates thermal ellipsoid diagrams to validate atomic displacement .

Advanced Research Questions

Q. How can discrepancies between experimental crystallographic data and computational bond lengths be resolved?

- Cross-Validation : Compare SCXRD-derived bond lengths/angles with density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set). Discrepancies >0.02 Å suggest lattice packing effects or thermal motion .

- Dynamic Analysis : Perform variable-temperature XRD to assess thermal expansion coefficients. For example, anisotropic displacement parameters (ADPs) in SHELXL refine atomic vibration models .

Q. What computational methods complement crystallographic data for analyzing non-covalent interactions in N-cyclopentyl-5-nitropyridin-2-amine?

- Hirshfeld Surface Analysis : Maps molecular surfaces to quantify intermolecular interactions (e.g., H-bonding, π-π stacking). For example, the nitro group’s O-atoms show strong H-bond acceptor propensity (dₙₒᵣₘ = 1.8–2.1 Å) .

- Molecular Electrostatic Potential (MEP) : Gaussian09-derived MEP plots identify electrophilic/nucleophilic regions, aiding in predicting reactivity toward electrophilic substitution .

Q. How should researchers address contradictions in spectroscopic data (e.g., NMR vs. IR) during structural elucidation?

- Multi-Technique Integration :

- ¹H/¹³C NMR : Confirm cyclopentyl group integration (e.g., 10 H signals for –C₅H₉).

- IR Spectroscopy : Validate nitro group presence via asymmetric stretching (1530 cm⁻¹) and symmetric stretching (1350 cm⁻¹) .

- Crystallographic Validation : Resolve ambiguous NMR assignments (e.g., overlapping aromatic peaks) by cross-referencing SCXRD coordinates .

Data Contradiction Analysis

Q. What strategies mitigate conflicting results between theoretical and experimental dipole moments?

- Solvent Effect Modeling : Use COSMO-RS in software like ORCA to simulate solvent polarity’s impact on dipole alignment .

- Experimental Calibration : Measure dipole moments in inert solvents (e.g., CCl₄) to minimize solvent-solute interactions .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.